Methoxyacetonitrile

説明

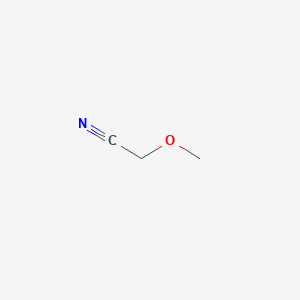

Structure

3D Structure

特性

IUPAC Name |

2-methoxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-5-3-2-4/h3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPVEISEHYYHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061937 | |

| Record name | Acetonitrile, methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-36-9 | |

| Record name | Methoxyacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetonitrile, methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxyacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methoxyacetonitrile CAS number and properties

CAS Number: 1738-36-9[1][2][3][4]

This technical guide provides a comprehensive overview of Methoxyacetonitrile, a versatile organic compound utilized in various chemical syntheses. The document details its chemical and physical properties, safety and handling information, and established experimental protocols for its synthesis, purification, and analysis.

Chemical and Physical Properties

This compound, also known as 2-methoxyacetonitrile, is a clear, colorless to light yellow liquid.[2][5] It serves as a valuable organic building block and intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1][2] Its utility also extends to applications as a solvent in chemical reactions and in the production of specialty polymers.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅NO | [1][2][3] |

| Molecular Weight | 71.08 g/mol | [1][2][6] |

| Appearance | Clear colorless to light yellow liquid | [2][5] |

| Boiling Point | 118-119 °C (at 731 mmHg) | [2] |

| Density | 0.946 - 0.956 g/mL (at 25 °C) | [2] |

| Refractive Index | 1.380 - 1.381 (at 20 °C) | [2] |

| Flash Point | 31 - 32 °C (87.8 - 89.6 °F) | [4][7] |

| Solubility | Soluble in water to some extent | [5] |

| LogP | -0.61 | [4] |

| Vapor Pressure | 18.8 ± 0.2 mmHg (at 25°C) | [4] |

Safety and Hazard Information

This compound is classified as a hazardous chemical and a dangerous good for transport.[1][7] It is a flammable liquid and vapor.[6][7] Exposure through inhalation, skin contact, or ingestion is harmful.[6][7]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard Statements | H226 | Flammable liquid and vapor. | [6] |

| H302 | Harmful if swallowed. | [6] | |

| H312 | Harmful in contact with skin. | [6] | |

| H332 | Harmful if inhaled. | [6] | |

| Precautionary Statements | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | |

| P233 | Keep container tightly closed. | ||

| P240 | Ground/bond container and receiving equipment. | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||

| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for researchers.

A common and well-documented method for the preparation of this compound is through the methylation of glycolonitrile (B6354644) (formaldehyde cyanohydrin), which is formed in situ from sodium cyanide and formaldehyde.[8]

Protocol: Synthesis via Methylation of In Situ Generated Glycolonitrile [8]

-

Materials:

-

Sodium cyanide (pulverized)

-

Paraformaldehyde

-

Water

-

Methyl sulfate (B86663)

-

Ice

-

-

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, prepare a solution of 82 g (1.67 moles) of pulverized sodium cyanide in 165 cc of water.

-

Start the stirrer and add 50 g (1.67 moles) of paraformaldehyde in small portions, maintaining the temperature between 20–25 °C. Use a cooling bath (ice-salt mixture) as needed.

-

Once the paraformaldehyde has been added and the temperature is stable, cool the flask contents to 13 °C.

-

Begin adding 210 g (1.67 moles) of methyl sulfate from the dropping funnel. An exothermic reaction should commence. Maintain the reaction temperature at 12–15 °C by adjusting the addition rate and using the cooling bath. This step typically takes at least twenty minutes.

-

After the first addition of methyl sulfate is complete, stir the mixture for an additional twenty minutes while maintaining the temperature at 12–15 °C.

-

Add a second portion of 82 g of sodium cyanide to the reaction mixture.

-

Cool the mixture to 10 °C and add a second portion of 210 g of methyl sulfate, again keeping the temperature between 12–15 °C.

-

After the addition is complete, stir for one hour. The reaction mixture will separate into two layers.

-

Separate the upper layer (crude this compound). Distill the lower aqueous layer until 50-60 cc of distillate is collected. Saturate this distillate with sodium chloride and separate the upper oily layer, combining it with the previously separated crude product.

-

The combined crude product is then purified by fractional distillation.

-

Purification of the crude product is essential to achieve high purity this compound.

Protocol: Purification by Fractional Distillation [8]

-

Apparatus:

-

Distillation flask

-

Fractionating column

-

Condenser

-

Receiving flask

-

-

Procedure:

-

Combine the crude fractions obtained from the synthesis.

-

Set up for fractional distillation at atmospheric pressure using an efficient fractionating column.

-

Carefully heat the distillation flask.

-

Collect the fraction that distills at 118–122 °C. This fraction is the purified this compound, obtained as a colorless liquid.

-

Quantitative analysis of nitriles like this compound can be performed using standard chromatographic techniques. While specific validated methods for this compound are not detailed in the searched literature, general methods for aromatic and aliphatic nitriles can be readily adapted.[9]

Table 3: Recommended Analytical Techniques

| Technique | Detector | Typical Column/Mobile Phase | Suitability |

| Gas Chromatography (GC) | Flame Ionization Detector (FID) | A polar capillary column (e.g., wax-based) would be suitable. | Excellent for assessing purity and quantifying volatile impurities or residual solvents.[9] |

| High-Performance Liquid Chromatography (HPLC) | UV Detector | A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used for related compounds. | Suitable for quantifying non-volatile impurities and monitoring reaction progress.[9] |

Biological Activity and Signaling Pathways

Based on the available scientific literature, this compound is primarily characterized as a synthetic intermediate and building block.[1][2] There is no significant body of research detailing its specific biological activities or its direct interaction with cellular signaling pathways. One source mentions its use in creating acrylate (B77674) polymers for animal health applications, but this does not describe a direct biological or signaling role.[10] Therefore, a diagram of a signaling pathway directly involving this compound cannot be provided. Instead, a logical workflow for its chemical synthesis and purification is presented below.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.

Caption: Figure 1: Synthesis Workflow for this compound

Caption: Figure 2: Purification Workflow

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | CAS#:1738-36-9 | Chemsrc [chemsrc.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C3H5NO | CID 74442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. This compound | 1738-36-9 | FM02822 | Biosynth [biosynth.com]

Methoxyacetonitrile: A Comprehensive Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for methoxyacetonitrile (C₃H₅NO), a valuable building block in organic synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering crucial insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 4.25 | s | 2H | -CH₂- | CCl₄ |

| 3.45 | s | 3H | -OCH₃ | CCl₄ |

¹³C NMR Spectral Data [1]

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 116.5 | -CN | Not specified |

| 60.2 | -CH₂- | Not specified |

| 58.9 | -OCH₃ | Not specified |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 2250 | Strong | C≡N stretch (nitrile) |

| 1450 | Medium | C-H bend (alkane) |

| 1110 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 71 | 100 | [M]⁺ (Molecular Ion) |

| 41 | High | [C₂H₃N]⁺ |

| 40 | Medium | [C₂H₂N]⁺ |

| 29 | Medium | [CHO]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above. These protocols are adaptable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation [2]

-

Solvent Selection: Choose a suitable deuterated solvent in which this compound is fully soluble (e.g., chloroform-d (B32938) (CDCl₃), carbon tetrachloride (CCl₄)).

-

Sample Concentration: Prepare a solution with a concentration of approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[3]

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Data Acquisition

-

Instrument Setup: Place the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[3]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time are typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid) [4]

-

Salt Plate Preparation: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry.

-

Sample Application: Place a single drop of neat this compound onto the surface of one salt plate.[4]

-

Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[4]

Data Acquisition [4]

-

Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.

-

Sample Spectrum: Place the prepared salt plate assembly into the spectrometer's sample holder.

-

Data Collection: Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization) [5][6]

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer. The sample is volatilized in the ion source.[7]

-

Ionization: In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV).[6] This causes the molecules to ionize, forming a molecular ion ([M]⁺) and various fragment ions.[5][6]

Mass Analysis and Detection

-

Acceleration: The positively charged ions are accelerated out of the ion source by an electric field.

-

Mass Separation: The accelerated ions then travel through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. bitesizebio.com [bitesizebio.com]

Physical properties of Methoxyacetonitrile (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Methoxyacetonitrile (CAS No. 1738-36-9), a versatile building block in organic synthesis. The following sections detail its boiling point and density, along with the experimental protocols for their determination, to support its application in research and development.

Core Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1] Its fundamental physical characteristics are summarized below, providing a baseline for its handling, reaction setup, and purification.

| Physical Property | Value | Conditions |

| Boiling Point | 118-119 °C | at 731 mmHg |

| Density | 0.956 g/mL | at 25 °C |

Data compiled from multiple sources.[2][3][4][5]

Experimental Protocols

Accurate determination of physical properties is critical for the characterization of chemical compounds. The following are detailed methodologies for measuring the boiling point and density of a liquid sample such as this compound.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate measurement of the boiling point.

Apparatus:

-

Small test tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., oil bath or heating block)

-

Stirring apparatus (e.g., magnetic stirrer and stir bar)

-

Clamps and stand

Procedure:

-

Introduce approximately 0.5 mL of the liquid sample into a small test tube.

-

Place a small magnetic stir bar into the test tube for gentle stirring to prevent bumping.

-

Position a thermometer with the bulb approximately 1 cm above the surface of the liquid.

-

Place an inverted capillary tube (sealed end up) into the liquid.

-

Heat the sample gently while stirring.

-

Observe the liquid for the formation of bubbles and the condensation of vapor on the walls of the test tube (refluxing).[6]

-

The temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary tube is the boiling point.[6][7]

-

Record the stable temperature at which the liquid is gently refluxing as the observed boiling point.

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.

Apparatus:

-

Graduated cylinder or pycnometer (for more accurate measurements)

-

Electronic balance

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.

-

Add a known volume of the liquid sample to the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Measure and record the combined mass of the graduated cylinder and the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.

-

Calculate the density using the formula: Density = Mass / Volume.[8][9][10]

-

For higher accuracy, repeat the measurement multiple times and calculate the average density.[9] The temperature of the liquid should be recorded as density is temperature-dependent.[8]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of experiments for the physical characterization of a liquid sample like this compound.

Caption: Workflow for determining the physical properties of a liquid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 1738-36-9 [m.chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. This compound = 98 1738-36-9 [sigmaaldrich.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. embibe.com [embibe.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. homesciencetools.com [homesciencetools.com]

Methoxyacetonitrile: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetonitrile (CH₃OCH₂CN), also known as 2-methoxyacetonitrile, is a nitrile compound utilized as a building block in organic synthesis and potentially in the development of pharmaceuticals.[1] While its utility in research and development is notable, its chemical structure suggests potential toxicity analogous to other nitriles, which can release cyanide in vivo. This guide provides an in-depth overview of the known safety information, handling precautions, and emergency procedures for this compound to ensure the safety of laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[2]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound:

| Hazard Class | Category |

| Flammable Liquids | Category 3 |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

Data sourced from multiple safety data sheets.[2][3]

Hazard Statements

-

H226: Flammable liquid and vapor.[3]

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H332: Harmful if inhaled.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₅NO | [3] |

| Molecular Weight | 71.08 g/mol | [4] |

| Appearance | Colorless liquid | [2] |

| Odor | No information available | [2] |

| Boiling Point | 118-119 °C @ 731 mmHg | [2] |

| Flash Point | 31 °C (87.8 °F) | [2] |

| Density | 0.956 g/mL at 25 °C | [4] |

| Solubility | No information available | [2] |

Toxicological Information

The primary toxicological concern with this compound, like other aliphatic nitriles, is the potential for it to be metabolized in the body to release cyanide.[5] Cyanide is a potent and rapidly acting poison that inhibits cellular respiration.[2]

Mechanism of Toxicity: Cyanide-Induced Cellular Hypoxia

The toxicity of cyanide stems from its ability to inhibit cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[2][6] This inhibition prevents cells from using oxygen, leading to cytotoxic anoxia, a condition where cells are unable to produce ATP through aerobic respiration.[7] Organs with high oxygen demand, such as the central nervous system and the heart, are particularly vulnerable to the effects of cyanide poisoning.[8]

Diagram: Mechanism of Cyanide Toxicity

Caption: Metabolic conversion of this compound to cyanide and its inhibitory effect on the mitochondrial electron transport chain.

Acute Toxicity Data

Quantitative data on the acute toxicity of this compound is limited. The following table summarizes the GHS classification categories, which are based on available data.

| Route of Exposure | GHS Category | Indication |

| Oral | 4 | Harmful if swallowed |

| Dermal | 4 | Harmful in contact with skin |

| Inhalation | 4 | Harmful if inhaled |

Data derived from GHS classifications.[2][3]

Experimental Protocols for Safety Assessment

Determination of Acute Oral LD₅₀ (OECD Guideline 423)

This protocol describes a stepwise procedure using a limited number of animals to estimate the median lethal dose (LD₅₀).

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex are typically used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and are acclimatized for at least 5 days prior to the study.

-

Dose Preparation: this compound is prepared in a suitable vehicle (e.g., water or corn oil) at the desired concentrations.

-

Administration: A single dose of this compound is administered by gavage to the animals. The starting dose is selected based on available information.

-

Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

Stepwise Dosing: Depending on the outcome of the initial dose, subsequent animals are dosed at higher or lower levels in a stepwise manner.

-

Data Analysis: The LD₅₀ is estimated based on the mortality data from the different dose groups.

Skin Irritation/Corrosion Test (OECD Guideline 404)

This protocol determines the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Test Substance Application: A small amount (0.5 mL of liquid) of this compound is applied to a small area of shaved skin on the back of the rabbit. The site is then covered with a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

-

Classification: Based on the scores, this compound would be classified as a skin irritant or non-irritant.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final and critical barrier to exposure.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors. |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. |

| Body Protection | A lab coat and, for larger quantities, a chemically resistant apron. | Protects skin and personal clothing. |

| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge is necessary. | Prevents inhalation of harmful vapors. |

Diagram: Safe Handling Workflow

Caption: A stepwise workflow for the safe handling of this compound in a laboratory setting.

Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[9]

-

Store separately from incompatible materials such as strong oxidizing agents.[9]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Spills and Leaks

-

Small Spills: Evacuate the immediate area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

-

Large Spills: Evacuate the laboratory and notify emergency personnel immediately.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Fire Fighting Measures

-

Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.[2]

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

-

Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2]

Diagram: Emergency Response Protocol

References

- 1. monash.edu [monash.edu]

- 2. researchgate.net [researchgate.net]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. quora.com [quora.com]

- 5. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. novapublishers.com [novapublishers.com]

- 8. Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Methoxyacetonitrile: A Versatile C3 Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetonitrile (CH₃OCH₂CN), a colorless to light yellow liquid, is a valuable and versatile C3 building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic nitrile group and a reactive α-methylene group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its applications in the construction of complex organic molecules, including heterocycles and intermediates for active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in the laboratory. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₅NO | [1][2] |

| Molecular Weight | 71.08 g/mol | [1][2] |

| CAS Number | 1738-36-9 | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 118-119 °C at 731 mmHg | [2] |

| Density | 0.956 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.381 | [2] |

| Flash Point | 31.7 °C | |

| Solubility | Soluble in many organic solvents. | [3] |

Table 2: Spectroscopic Data of this compound

| Technique | Key Features and Assignments |

| ¹H NMR | The ¹H NMR spectrum of this compound is characterized by two singlets. The peak corresponding to the methoxy (B1213986) protons (-OCH₃) typically appears around 3.4 ppm, while the methylene (B1212753) protons (-CH₂CN) appear further downfield, around 4.2 ppm.[3][4] |

| ¹³C NMR | In the ¹³C NMR spectrum, three distinct signals are observed. The carbon of the nitrile group (-CN) appears in the range of 115-120 ppm. The methylene carbon (-CH₂CN) resonates around 60-65 ppm, and the methoxy carbon (-OCH₃) is found at approximately 58-60 ppm.[5][6] |

| FTIR (Neat) | The FTIR spectrum displays a characteristic sharp and strong absorption band for the nitrile group (C≡N) stretching vibration around 2250 cm⁻¹. Other significant peaks include C-H stretching vibrations of the methyl and methylene groups just below 3000 cm⁻¹ and a prominent C-O stretching band in the region of 1100-1150 cm⁻¹.[7] |

| Mass Spectrometry (EI) | The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z = 71. Common fragmentation patterns involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 40, and the loss of a cyanomethyl radical (•CH₂CN) resulting in a peak at m/z = 31.[8][9] |

Synthesis of this compound

This compound can be synthesized through various methods. A common and effective laboratory-scale preparation involves the methylation of glycolonitrile (B6354644) (hydroxyacetonitrile), which is generated in situ from formaldehyde (B43269) and a cyanide salt.

Experimental Protocol: Synthesis of this compound

This procedure is adapted from Organic Syntheses.

Materials:

-

Sodium cyanide (NaCN)

-

Paraformaldehyde

-

Dimethyl sulfate (B86663) ((CH₃)₂SO₄)

-

Water

-

Ice

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Freezing bath (ice-salt or similar)

-

Distillation apparatus

Procedure:

-

In a three-necked flask, dissolve pulverized sodium cyanide (2 moles) in water.

-

With stirring, add paraformaldehyde (2 moles) in small portions, maintaining the temperature between 20-25 °C.

-

Once the paraformaldehyde has dissolved, cool the flask in a freezing mixture to below 15 °C.

-

Slowly add dimethyl sulfate (2.1 moles) from the dropping funnel, ensuring the reaction temperature is maintained between 12-15 °C. This addition should take at least 20 minutes.

-

After the addition is complete, continue stirring at the same temperature for one hour.

-

Allow the mixture to warm to room temperature and then stir for an additional hour.

-

The reaction mixture will separate into two layers. Separate the upper organic layer.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.

-

Purify the crude this compound by fractional distillation. The fraction boiling at 118-122 °C is collected.

Expected Yield: 70-77%

This compound as a Nucleophilic Building Block

The methylene protons α to the nitrile group in this compound are acidic and can be removed by a strong base to generate a carbanion. This carbanion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

Deprotonation and Reaction with Electrophiles

Strong bases such as lithium diisopropylamide (LDA), n-butyllithium (n-BuLi), or sodium hydride (NaH) can be used to deprotonate this compound.[10] The resulting anion can then react with a range of electrophiles.

Caption: General scheme for the deprotonation of this compound and subsequent reaction with an electrophile.

Reaction with Carbonyl Compounds: Synthesis of β-Hydroxynitriles

The anion of this compound readily adds to aldehydes and ketones in an aldol-type reaction to furnish β-hydroxynitriles. These products are valuable intermediates that can be further transformed into other functional groups.

This protocol is based on analogous reactions of lithiated acetonitrile (B52724).[1]

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a magnetic stirrer and a nitrogen inlet.

-

Syringes

-

Ice bath

Procedure:

-

To a stirred solution of this compound (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 mmol) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the β-hydroxynitrile.

Reaction with Grignard Reagents

This compound reacts with Grignard reagents to form, after acidic workup, α-methoxy ketones. This reaction provides a convenient route to this class of compounds.

This procedure is adapted from Organic Syntheses.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

This compound

-

Dilute sulfuric acid

-

5% Aqueous sodium carbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Ice-salt bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Prepare a solution of phenylmagnesium bromide in a three-necked flask from magnesium (0.36 gram-atom) and bromobenzene (0.36 mole) in anhydrous diethyl ether (350 mL).

-

Cool the Grignard reagent solution in an ice-salt bath.

-

Slowly add a mixture of this compound (0.3 mole) and anhydrous diethyl ether (50 mL) with stirring. A colorless addition product will precipitate.

-

After the addition, let the mixture stand at room temperature for 2 hours.

-

Cool the mixture again and decompose the addition product by adding a mixture of water and crushed ice, followed by cold dilute sulfuric acid.

-

Separate the ether layer and extract the aqueous layer with a small amount of ether.

-

Combine the ether layers and wash with 5% aqueous sodium carbonate solution, then with water.

-

Dry the ether solution with anhydrous sodium sulfate.

-

Remove the ether by distillation, and distill the residue under reduced pressure to obtain ω-methoxyacetophenone.

Expected Yield: 71-78%

This compound in the Synthesis of Heterocycles

The nitrile functionality in this compound is a versatile precursor for the construction of various heterocyclic rings, which are prevalent in many pharmaceuticals and biologically active molecules.

Synthesis of Thiazoles

Caption: Conceptual pathway for the synthesis of thiazoles from this compound.

Synthesis of Oxazoles

Similarly, oxazoles can be synthesized from nitriles through various methods, including reactions with α-haloketones (Robinson-Gabriel synthesis) or via multicomponent reactions. An electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile has been reported, suggesting a potential route for this compound.[2]

This compound in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step. The nitrile functionality of this compound makes it a potential candidate for isocyanide-based MCRs like the Passerini and Ugi reactions, after conversion to an isocyanide.

Passerini Reaction

The Passerini three-component reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide.[2][11]

Ugi Reaction

The Ugi four-component reaction combines an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce a bis-amide.[12][13]

Caption: Conceptual application of this compound in Passerini and Ugi reactions.

Applications in Drug Development

The functional groups present in this compound and its derivatives make it a valuable precursor in the synthesis of pharmaceuticals. For instance, related nitrile-containing compounds are intermediates in the synthesis of various antiviral and anticancer agents.[8][14] The ability to introduce a cyanomethyl or a substituted cyanomethyl group is a key step in the synthesis of many complex drug molecules.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[5] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a highly useful and versatile C3 building block in organic synthesis. Its ability to act as a nucleophile after deprotonation allows for a wide range of carbon-carbon bond-forming reactions, particularly with carbonyl compounds and other electrophiles. Furthermore, its nitrile group serves as a handle for the construction of various heterocyclic systems and for participation in multicomponent reactions. The detailed protocols and compiled data in this guide are intended to facilitate its broader application in research, particularly in the fields of medicinal chemistry and drug development.

References

- 1. Solvent-dependent mixed complex formation-NMR studies and asymmetric addition reactions of lithioacetonitrile to benzaldehyde mediated by chiral lithium amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Passerini reaction - Wikipedia [en.wikipedia.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. organicreactions.org [organicreactions.org]

- 5. This compound(1738-36-9) 1H NMR spectrum [chemicalbook.com]

- 6. (3-Methoxyphenyl)acetonitrile(19924-43-7) 13C NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. Ugi reaction - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. che.hw.ac.uk [che.hw.ac.uk]

Methoxyacetonitrile Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of methoxyacetonitrile in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the known qualitative solubility of this compound and offers a detailed experimental protocol for its quantitative determination. The absence of readily available quantitative public data underscores the importance of the standardized experimental approach detailed herein.

Introduction to this compound

This compound (CH₃OCH₂CN) is a versatile organic compound utilized as a building block in a variety of chemical syntheses. Its utility in the pharmaceutical and agrochemical industries makes a thorough understanding of its physical properties, including solubility, essential for process development, reaction optimization, and formulation.

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible literature, qualitative assessments have been noted. The following table summarizes the available information.

| Solvent | Solubility | Source |

| Chloroform | Soluble | [1][2] |

| Ethyl Acetate | Soluble | [1][2] |

| Water | Insoluble | [1][2][3] |

It is important to note that some sources describe this compound as being soluble in water and many organic solvents, which contradicts the more frequently cited insolubility in water. This highlights the need for empirical determination of its solubility profile.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, the following is a detailed methodology for determining the solubility of this compound in a given organic solvent. This protocol is based on the widely accepted shake-flask method coupled with gas chromatography for concentration analysis.

Materials and Equipment

-

Solute: this compound (purity ≥98%)

-

Solvents: A range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, chloroform, dichloromethane, diethyl ether, hexane, toluene) of analytical grade or higher.

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated positive displacement pipettes and syringes

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) and an appropriate capillary column

-

Vials for sample preparation and analysis

-

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct layer of undissolved this compound is necessary to ensure saturation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to permit the separation of the undissolved solute.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-calibrated pipette. It is crucial to avoid disturbing the undissolved layer.

-

To minimize precipitation due to temperature changes, immediately dilute the collected sample with a known volume of the pure solvent in a volumetric flask.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations. These standards should bracket the expected concentration of the saturated solution.

-

-

Gas Chromatography (GC) Analysis:

-

Inject both the diluted sample and the calibration standards into the GC-FID system.

-

Record the peak area of this compound for each injection.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Using the peak area of the diluted sample, determine its this compound concentration from the calibration curve.

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

Theoretical Insights into the Conformational Landscape of Methoxyacetonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyacetonitrile (CH₃OCH₂CN) serves as a fundamental model for understanding the conformational preferences in molecules containing the C-O-C-C backbone, a common motif in numerous biologically active compounds and pharmaceutical drugs. The rotational isomerism around the O-CH₂ bond gives rise to distinct conformational isomers, primarily the gauche and trans (or anti) forms. This guide provides a comprehensive overview of the theoretical and experimental studies on the conformational landscape of this compound, presenting key quantitative data, detailed methodologies, and visual representations of its structural dynamics. The stability and properties of these conformers are governed by a delicate balance of steric and electronic effects, making it a subject of significant interest in computational and structural chemistry.

Conformational Isomers of this compound

Theoretical and experimental studies have established that this compound exists predominantly in two stable conformations: gauche and trans. These arise from the rotation around the C-O-C-C dihedral angle. Microwave spectroscopy studies have been pivotal in identifying and characterizing these conformers in the gas phase.

The gauche conformer is experimentally determined to be the more stable of the two. This preference can be attributed to the gauche effect, an atypical situation where a gauche conformation (dihedral angle of approximately 60°) is more stable than the anti conformation (180°), often due to stabilizing electronic interactions such as hyperconjugation.

Data Presentation: Conformational Properties

The following tables summarize the key quantitative data derived from experimental microwave spectroscopy and computational chemistry studies.

Table 1: Experimentally Determined Conformational Properties

| Property | Gauche Conformer | Trans Conformer | Source |

| Relative Energy (Etrans - Egauche) | - | 5.7 ± 1.7 kJ mol⁻¹ | [1] |

| (1.35 ± 0.4 kcal mol⁻¹) | |||

| Abundance (at 25 °C) | ~95.2% | 4.8 ± 2.4% | [1] |

| Dihedral Angle (C-O-C-C) | ~69° from cis position | 180° (by definition) | [1] |

| Rotational Constant A (MHz) | 11893.36 (0.05) | 29610 (90) | [1] |

| Rotational Constant B (MHz) | 3423.26 (0.02) | 2470.96 (0.02) | [1] |

| Rotational Constant C (MHz) | 2871.53 (0.02) | 2348.07 (0.02) | [1] |

Table 2: Computationally Determined Conformational Properties

| Property | Gauche Conformer | Trans Conformer |

| Methodology | mPW1PW91 / 3-21G | mPW1PW91 / 3-21G |

| Relative Energy (Hartrees) | -245.838712 | -245.832908 |

| Symmetry | C1 | CS |

Note: The computational data is sourced from the NIST Computational Chemistry Comparison and Benchmark Database and represents a lower level of theory. More advanced computational studies are required for a more accurate theoretical model.

Experimental and Computational Protocols

Microwave Spectroscopy

The definitive characterization of this compound conformers has been achieved through microwave spectroscopy. This technique provides highly accurate rotational constants, which are directly related to the molecule's moments of inertia and, consequently, its three-dimensional structure.

Methodology:

-

Sample Preparation: this compound is introduced into the gas phase at low pressure.

-

Microwave Irradiation: The gaseous sample is irradiated with microwave radiation over a specific frequency range (e.g., 8-40 GHz).

-

Detection of Rotational Transitions: As the frequency is swept, the instrument detects absorption signals corresponding to transitions between rotational energy levels of the molecule.

-

Spectral Assignment: The complex spectrum, containing lines from all populated conformers, is analyzed. The assignment process involves predicting the spectral patterns for plausible structures (gauche and trans) and matching them to the observed lines. Isotopic substitution can be used to confirm assignments.

-

Structural Determination: The assigned transition frequencies are fitted using a rigid rotor Hamiltonian to yield precise rotational constants (A, B, C) for each conformer. These constants are then used to determine the molecular geometry, including the key dihedral angle.

-

Relative Energy and Abundance: The relative intensities of the rotational transitions for the gauche and trans conformers are measured at a known temperature. Assuming the molecules are in thermal equilibrium, the intensity ratio is related to the population ratio through the Boltzmann distribution, allowing for the calculation of the energy difference (ΔE) between the conformers.[2]

Computational Chemistry Protocol

Methodology:

-

Initial Structure Generation: Initial 3D structures for the gauche and trans conformers of this compound are built.

-

Potential Energy Surface (PES) Scan: To map the conformational landscape, a relaxed PES scan is performed. This involves systematically rotating the C-O-C-C dihedral angle (e.g., in 10° or 15° steps) and performing a geometry optimization at each step for all other degrees of freedom. This procedure identifies energy minima corresponding to stable conformers and energy maxima corresponding to transition states.

-

Geometry Optimization: The structures corresponding to the energy minima (conformers) and maxima (transition states) from the PES scan are then fully optimized without constraints. A suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p), is typically employed.[3][4]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). A single imaginary frequency indicates a first-order saddle point, which corresponds to the transition state for the rotation between conformers.[5]

-

Energy Calculation: The zero-point corrected electronic energies of the optimized conformers and transition states are calculated to determine their relative stabilities and the rotational energy barriers.

Visualizations of Conformational Landscape

The following diagrams, generated using the DOT language, illustrate the structures of the this compound conformers and their energetic relationship.

References

- 1. researchgate.net [researchgate.net]

- 2. Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational analysis and the binding sites of nitrilotriacetamide: A computational study | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methoxyacetonitrile: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxyacetonitrile, a versatile building block in organic synthesis. The document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its application as a precursor in the development of pharmaceutical compounds. Particular attention is given to the synthesis of propanidid (B1678258), an intravenous anesthetic, to illustrate the utility of this compound derivatives in targeting specific biological signaling pathways.

Core Properties of this compound

This compound, also known as 2-methoxyacetonitrile, is a colorless to light yellow liquid. Its key quantitative properties are summarized in the table below, providing a ready reference for experimental design and implementation.

| Property | Value | Reference |

| Molecular Formula | C₃H₅NO | [1][2][3] |

| Molecular Weight | 71.08 g/mol | [1][2][3] |

| CAS Number | 1738-36-9 | [1][2][3] |

| Density | 0.946 g/mL at 25 °C | [1] |

| Boiling Point | 118-119 °C at 731 mmHg | [1] |

| Refractive Index | 1.380 at 20 °C | [1] |

Synthesis of this compound: An Experimental Protocol

The following protocol for the synthesis of this compound is adapted from a well-established procedure, ensuring reliability and reproducibility in a laboratory setting.[1] This synthesis involves the methylation of glycolonitrile, which is formed in situ from sodium cyanide and formaldehyde.

Materials and Reagents

-

Pulverized Sodium Cyanide (NaCN)

-

Paraformaldehyde

-

Methyl Sulfate (B86663) ((CH₃)₂SO₄)

-

Water

-

Ice

Equipment

-

Three-necked round-bottom flask (2-liter)

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Freezing mixture bath (ice-salt)

-

Distillation apparatus

Experimental Procedure

-

Preparation of the Reaction Mixture: In a 2-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 98 g (2 moles) of pulverized sodium cyanide and 200 cc of water.

-

Addition of Paraformaldehyde: Start the stirrer and add 60 g (2 moles) of paraformaldehyde in small portions. The temperature will rise to 20-25°C as the sodium cyanide dissolves.

-

Cooling: Surround the flask with a freezing mixture and ensure the temperature is maintained below 25°C during the addition of the remaining paraformaldehyde.

-

Methylation: Place 270 g (2.1 moles) of methyl sulfate in the dropping funnel. Once the temperature of the flask contents has dropped to 13°C, add a 20-30 cc portion of the methyl sulfate. An exothermic reaction should commence.

-

Temperature Control: If necessary, remove the ice bath to initiate the reaction. Once the temperature begins to fall, add the remainder of the methyl sulfate at a rate that maintains the reaction temperature between 12-15°C. This addition should take at least twenty minutes.

-

Reaction Completion and Work-up: After the addition is complete, continue stirring for one hour, allowing the temperature to rise to 20°C. The reaction mixture will separate into two layers.

-

Purification: The upper layer, which is the crude this compound, is separated and distilled at atmospheric pressure. The fraction boiling between 118-122°C is collected, yielding 100-110 g (70-77% of the theoretical amount) of pure this compound.[1]

Application in Drug Development: The Synthesis of Propanidid

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. A notable example is the use of a this compound-related compound, 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, in the synthesis of the ultra-short-acting intravenous anesthetic, propanidid.

Propanidid: Mechanism of Action and Signaling Pathway

Propanidid exerts its anesthetic effects primarily by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. Propanidid is a GABA-A receptor agonist.[1] Its binding to the GABA-A receptor enhances the receptor's affinity for GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, which results in the sedative and hypnotic effects characteristic of general anesthesia.[4][5]

The interaction of propanidid with the GABA-A receptor is complex. It has been shown to both directly activate the receptor and potentiate the effects of GABA.[1][3] Molecular docking studies suggest that propanidid binds to a site within the transmembrane domain of the GABA-A receptor.[4]

Conclusion

This compound is a fundamental chemical building block with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its straightforward synthesis and versatile reactivity make it a valuable precursor for more complex molecules. The example of propanidid demonstrates how derivatives of this compound can be utilized to create compounds that interact with specific and critical biological targets, such as the GABA-A receptor, to achieve desired therapeutic effects. This guide provides researchers and drug development professionals with the essential technical information to effectively utilize this compound in their synthetic endeavors.

References

- 1. In vitro and in vivo GABAA Receptor Interaction of the Propanidid Metabolite 4-(2-[Diethylamino]-2-Oxoethoxy)-3-Methoxy-Benzeneacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. General pharmacology of propanidid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Item - Possible binding sites and interactions of propanidid and AZD3043 within the γ-aminobutyric acid type A receptor (GABAAR) - Taylor & Francis Group - Figshare [tandf.figshare.com]

Methodological & Application

Methoxyacetonitrile: A Versatile Solvent for Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methoxyacetonitrile, a polar aprotic solvent, is emerging as a valuable tool in organic synthesis, offering a unique combination of properties that can enhance reaction rates and facilitate product purification. Its utility spans a range of applications, from serving as a reaction medium in nucleophilic substitution reactions to its use in the synthesis of pharmaceutical intermediates and polymers. This document provides detailed application notes, experimental protocols, and a summary of its key physicochemical properties to guide researchers in its effective use.

Physicochemical Properties

A thorough understanding of a solvent's properties is crucial for its effective application. This compound possesses a favorable profile for various synthetic transformations.

| Property | Value | References |

| Molecular Formula | C₃H₅NO | [1][2] |

| Molecular Weight | 71.08 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 118-119 °C @ 731 mmHg | [1] |

| Density | 0.946 g/mL | [1] |

| Refractive Index | 1.380 | [1] |

| Solubility | Soluble in water and many organic solvents. | [3] |

| CAS Number | 1738-36-9 | [1] |

Applications in Organic Synthesis

This compound's polar aprotic nature makes it an excellent choice for a variety of organic reactions.[3] It is particularly well-suited for reactions involving polar intermediates and reagents, such as nucleophilic substitution reactions, without interfering with the reaction pathway.[4]

Nucleophilic Substitution Reactions (SN2)

This compound is an ideal solvent for SN2 reactions. Its polarity helps to dissolve the nucleophile, while its aprotic nature prevents the solvation of the nucleophile, thereby increasing its reactivity.[5][6] This can lead to faster reaction rates and higher yields compared to protic solvents. A prime example of its application is in the Williamson ether synthesis.

dot

Pharmaceutical and Polymer Synthesis

This compound serves as a crucial solvent and intermediate in the synthesis of various pharmaceuticals and specialty polymers.[1][7] Its ability to provide a stable reaction medium can lead to improved yields and easier purification of the final products.[1]

Experimental Protocols

The following is a representative protocol for a Williamson ether synthesis, a classic SN2 reaction, adapted for the use of this compound as a solvent.

Williamson Ether Synthesis of Phenacetin (B1679774) (Illustrative Protocol)

Objective: To synthesize phenacetin from acetaminophen (B1664979) and ethyl iodide using this compound as the solvent.

Materials:

-

Acetaminophen

-

Ethyl iodide

-

Anhydrous potassium carbonate (K₂CO₃), finely pulverized

-

This compound (anhydrous)

-

Deionized water

-

tert-Butyl methyl ether (TBME)

-

5% aqueous sodium hydroxide (B78521) (NaOH)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization (e.g., Craig tube or Erlenmeyer flask)

-

Melting point apparatus

-

Infrared (IR) spectrometer

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine acetaminophen (1.0 eq), finely pulverized anhydrous potassium carbonate (2.0 eq), and anhydrous this compound.

-

Add ethyl iodide (1.2 eq) to the mixture.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Reaction: Heat the mixture to a gentle reflux with stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add deionized water to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with tert-butyl methyl ether (3 x volume of aqueous layer).

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic layers with 5% aqueous NaOH (2 x volume of organic layer) to remove any unreacted acetaminophen.

-

Wash the organic layer with saturated aqueous NaCl (brine).

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Recrystallization: Recrystallize the crude phenacetin from a mixed solvent system of hot ethyl acetate and hexane to yield the pure product.

-

Characterization:

-

Determine the melting point of the purified phenacetin.

-

Obtain an IR spectrum and compare it with the spectrum of the starting material, acetaminophen.

-

dot

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[8] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Store in a tightly sealed container in a cool, dry place away from heat and open flames.[9]

Conclusion

This compound is a promising solvent for organic synthesis, particularly for SN2 reactions. Its unique properties can lead to improved reaction outcomes. The provided protocols and data serve as a starting point for researchers to explore the full potential of this versatile solvent in their synthetic endeavors.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. faculty.fiu.edu [faculty.fiu.edu]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. learning.acsgcipr.org [learning.acsgcipr.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

Methoxyacetonitrile: A Versatile Building Block in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Methoxyacetonitrile, an activated nitrile compound, presents significant potential as a versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, comprising a reactive nitrile group and an alpha-methoxy substituent, open avenues for the construction of diverse and complex molecular scaffolds that are pivotal in medicinal chemistry and drug discovery. The electron-withdrawing nature of the methoxy (B1213986) group enhances the acidity of the alpha-protons, facilitating a range of condensation and cyclization reactions that are fundamental to the formation of heterocyclic rings.

This document provides detailed application notes and protocols for the use of this compound and analogous activated nitriles in the synthesis of key heterocyclic systems, including pyridines, pyrimidines, and thiophenes. While direct and extensively documented protocols for this compound are emerging, the methodologies presented here are based on well-established reactions of structurally related activated nitriles. These protocols serve as a robust foundation for researchers to adapt and optimize conditions for the specific use of this compound in their synthetic endeavors.

Synthesis of Substituted Pyridines

The synthesis of substituted pyridines often involves the condensation of activated nitriles with 1,3-dicarbonyl compounds or their synthetic equivalents, followed by cyclization. The following protocol details a general and widely applicable method for the synthesis of 2-amino-3-cyanopyridines, which are valuable intermediates for further functionalization.

Application Note:

This protocol describes a multicomponent reaction for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. This compound, as an activated nitrile, can potentially be utilized in similar reaction schemes, likely requiring optimization of reaction conditions such as temperature and catalyst. The resulting methoxy-substituted pyridines could serve as key intermediates in the development of novel therapeutics.

Experimental Protocol: Synthesis of 2-Amino-3-cyanopyridine Derivatives (Analogous Approach)

This protocol is adapted from the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (B47326) (an analogue of this compound) (1 mmol)

-

Methyl ketone (1 mmol)

-

Ammonium (B1175870) acetate (B1210297) (1.5 mmol)

-

Ethanol (B145695) (10 mL)

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), methyl ketone (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

-

Stir the mixture at reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Data Presentation:

| Entry | Aromatic Aldehyde | Methyl Ketone | Yield (%) |

| 1 | Benzaldehyde | Acetone | 85 |

| 2 | 4-Chlorobenzaldehyde | Acetone | 92 |

| 3 | 4-Methoxybenzaldehyde | Acetophenone | 88 |

| 4 | 3-Nitrobenzaldehyde | Cyclohexanone | 78 |

Logical Workflow for Pyridine (B92270) Synthesis:

Synthesis of Substituted Pyrimidines

Pyrimidines are another class of vital heterocycles in drug development. Their synthesis can be achieved through the cyclocondensation of an activated nitrile with a three-carbon component and an amidine or guanidine.

Application Note:

The following protocol illustrates the synthesis of 4-aminopyrimidines from an activated nitrile. This compound could potentially replace malononitrile in this type of reaction, leading to the formation of methoxy-substituted pyrimidines. The amino group at the 4-position and the methoxy group would offer handles for further chemical modifications.

Experimental Protocol: Synthesis of 4-Amino-5-pyrimidinecarbonitriles (Analogous Approach)

This protocol is based on the three-component synthesis of 4-amino-5-pyrimidinecarbonitriles.

Materials:

-

Aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Amidine hydrochloride (1 mmol)

-

Sodium acetate (1.2 mmol)

-

Water (10 mL)

Procedure:

-

To a mixture of the aldehyde (1 mmol), malononitrile (1 mmol), and amidine hydrochloride (1 mmol) in water (10 mL), add sodium acetate (1.2 mmol).

-

Heat the reaction mixture to reflux and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry to obtain the crude product.

-

Purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water).

Data Presentation:

| Entry | Aldehyde | Amidine | Yield (%) |

| 1 | Benzaldehyde | Benzamidine HCl | 90 |

| 2 | 4-Methylbenzaldehyde | Acetamidine HCl | 85 |

| 3 | 2-Naphthaldehyde | Guanidine HCl | 95 |

| 4 | Furan-2-carbaldehyde | Benzamidine HCl | 88 |

Signaling Pathway Involving Pyrimidine (B1678525) Derivatives:

Many pyrimidine derivatives act as kinase inhibitors, playing a crucial role in cancer therapy by blocking signaling pathways that lead to cell proliferation.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[1][2] 2-Aminothiophenes are versatile intermediates for the synthesis of various other heterocycles, including thiazoles.

Application Note:

This compound can be explored as the activated nitrile component in the Gewald reaction. The resulting 2-amino-3-methoxythiophene derivatives would be valuable precursors for the synthesis of novel thiazole-containing compounds and other fused heterocyclic systems.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes (Analogous Approach)

This protocol is a general procedure for the Gewald reaction.

Materials:

-

Ketone or Aldehyde (10 mmol)

-

Activated Nitrile (e.g., Malononitrile or Ethyl Cyanoacetate) (10 mmol)

-

Elemental Sulfur (10 mmol, 0.32 g)

-

Morpholine or Diethylamine (2 mL)

-

Ethanol (30 mL)

Procedure:

-